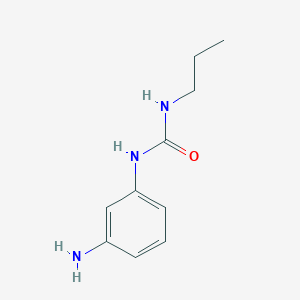
8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride” is C9H10BrClFN . The molecular weight is 266.54 .Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified in the available data.Scientific Research Applications
Cytotoxic Studies and Antiproliferative Activity
8-Hydroxyquinoline derivatives, including those with bromo and fluoro substitutions, have been studied for their cytotoxic properties. A study by Kotian et al. (2021) focused on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes. These complexes displayed enhanced antiproliferative activity against breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Kotian et al., 2021).
Photophysical Properties
The photophysical properties of hydroxyquinoline compounds have also been a subject of research. Bardez et al. (1997) investigated the excited-state processes in 8-hydroxyquinoline, emphasizing the photoinduced formation of a nonfluorescent tautomeric form and its interactions with solvents (Bardez et al., 1997).
Antibacterial and Antifungal Activities
Some derivatives of 8-bromo-6-fluoroquinoline have been synthesized and assessed for their biological activities. Abdel‐Wadood et al. (2014) reported on compounds derived from 2‐Bromo‐4‐fluoroaniline showing significant antibacterial activity against various pathogenic bacterial strains, and remarkable antifungal activity, suggesting their potential use in treating infections (Abdel‐Wadood et al., 2014).
Fluorescence-Based Sensor Arrays
Hydroxyquinoline-based ligands with extended conjugated fluorophores, which include bromo and fluoro derivatives, have been designed for use in fluorescence-based sensor arrays. These arrays can distinguish between cationic analytes, indicating their utility in chemical sensing applications (Palacios et al., 2007).
Corrosion Monitoring
The application of hydroxyquinoline in corrosion monitoring has been explored. Roshan et al. (2018) described the use of 8-hydroxyquinoline as a ferric ion sensitive indicator in epoxy coatings, capable of detecting corrosion in situ at early stages, which is vital in industrial maintenance (Roshan et al., 2018).
Photolabile Protecting Groups
8-Bromo-7-hydroxyquinoline (BHQ) has been synthesized as a photolabile protecting group for carboxylic acids. Its properties make it useful in biological applications, with sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Safety and Hazards
properties
IUPAC Name |
8-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNNMCPVCZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



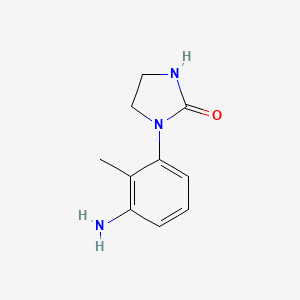
![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)

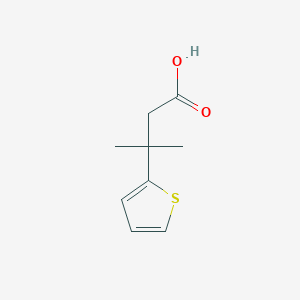

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
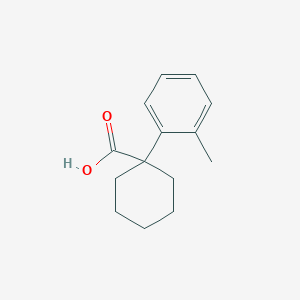
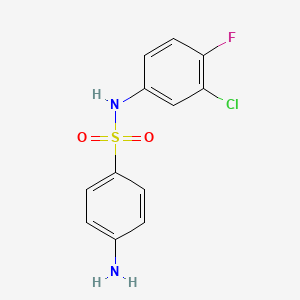

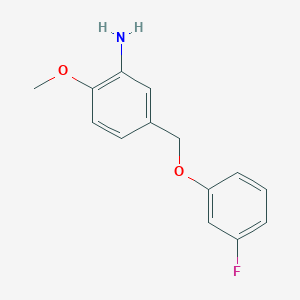
![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)
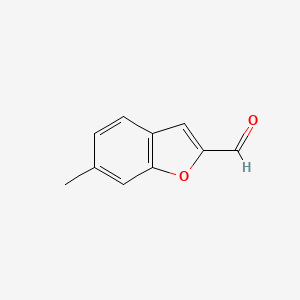
![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)
